2-(Ethylsulfonyl)benzoic acid
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Overview
Description
2-(Ethylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H10O4S. It is characterized by the presence of an ethylsulfonyl group attached to the benzoic acid core.
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Benzylic compounds, which include 2-(ethylsulfonyl)benzoic acid, typically undergo reactions via an sn1 pathway, especially for 2° and 3° benzylic halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Phenolic compounds, which include benzoic acid derivatives, are known to be biosynthesized by the shikimate and phenylpropanoid pathways . These pathways are crucial for the synthesis of a wide range of secondary metabolites that play key roles in plant defense mechanisms and human health .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (21424) and boiling point (4393±370 C at 760 mmHg), may influence its bioavailability .
Result of Action
Benzoic acid derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid with chlorosulfonic acid, followed by hydrolysis and further reactions to introduce the ethylsulfonyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzoic Acid: The parent compound with a simpler structure.
4-Amino-5-ethylsulfonyl benzoic acid: A derivative with an amino group.
2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid: A related compound with a methoxy group
Uniqueness: 2-(Ethylsulfonyl)benzoic acid is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and potential therapeutic uses .
Properties
IUPAC Name |
2-ethylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYZXIUNHHXCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161058-27-1 |
Source
|
Record name | 2-(ethanesulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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